

4-Hexyloxyphenylboronic acid physical properties

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Compound of Interest

Compound Name: 4-Hexyloxyphenylboronic acid

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An In-depth Technical Guide to **4-Hexyloxyphenylboronic Acid** for Advanced Research Applications

Introduction

4-Hexyloxyphenylboronic acid, registered under CAS number 121219-07-8, is a versatile organic compound that has become an indispensable tool for researchers in synthetic organic chemistry, materials science, and drug development.[1][2] Its structure, featuring a phenylboronic acid moiety functionalized with a hexyloxy group, imparts a unique combination of reactivity and lipophilicity. This guide provides an in-depth exploration of its core physical properties, spectral characteristics, and applications, with a focus on providing the technical insights necessary for its effective use in a laboratory setting. As a key building block, its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[3][4]

Physicochemical Properties

The physical and chemical characteristics of **4-Hexyloxyphenylboronic acid** are fundamental to its handling, storage, and reactivity. These properties determine its solubility in various solvent systems, its stability under different conditions, and its behavior in reaction mixtures. The compound typically appears as a white to off-white crystalline powder.[5]

A summary of its key physicochemical data is presented below for quick reference.

Property	Value	Source(s)
CAS Number	121219-08-7	[1][2]
Molecular Formula	C ₁₂ H ₁₉ BO ₃	[1][2][6]
Molecular Weight	222.09 g/mol	[1][2]
Appearance	White to almost white powder/crystal	[5]
Melting Point	85 °C (lit.)	[1][5]
Density	1.04 g/cm ³	[7]
Purity	Typically ≥97%	[2][7]
Solubility	Soluble in methanol	[5]
InChI Key	XYNVLFGOOWUKQS-UHFFFAOYSA-N	[7][8]

It is important to note that **4-hexyloxyphenylboronic acid** is known to be hygroscopic and may exist with varying amounts of its corresponding anhydride, which forms through intermolecular dehydration of the boronic acid groups.[1][9] This necessitates careful handling and storage under inert, dry conditions to maintain its integrity.[9]

Spectral Data and Molecular Characterization

Rigorous characterization using spectroscopic methods is crucial for verifying the identity and purity of **4-Hexyloxyphenylboronic acid** before its use in sensitive synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides a clear signature of the molecule's structure. Expected signals include:
 - A broad singlet in the downfield region, characteristic of the two acidic protons of the B(OH)₂ group. The chemical shift of this peak can vary depending on the solvent and concentration.

- Two distinct doublets in the aromatic region (approx. 6.9-7.8 ppm), corresponding to the ortho and meta protons on the phenyl ring.
- A triplet at approximately 4.0 ppm, representing the two protons of the methylene group directly attached to the phenolic oxygen (-O-CH₂-).
- A series of multiplets in the upfield region (approx. 0.9-1.8 ppm) corresponding to the protons of the aliphatic hexyl chain.
- A triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).
- ¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for the ipso-carbon attached to the boron atom, the oxygen-bearing aromatic carbon, the remaining aromatic carbons, and the six unique carbons of the hexyloxy chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups within the molecule.^[10] The IR spectrum of **4-Hexyloxyphenylboronic acid** is characterized by several key absorption bands:

- A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the boronic acid group and associated hydrogen bonding.^[11]
- Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to the C-H stretching of the aliphatic hexyl chain and the aromatic ring.^[11]
- Characteristic C=C stretching absorptions for the aromatic ring, typically found in the 1400-1600 cm⁻¹ region.
- A strong absorption band around 1300-1400 cm⁻¹ is typically associated with the B-O stretching vibration.^[12]

Mass Spectrometry (MS)

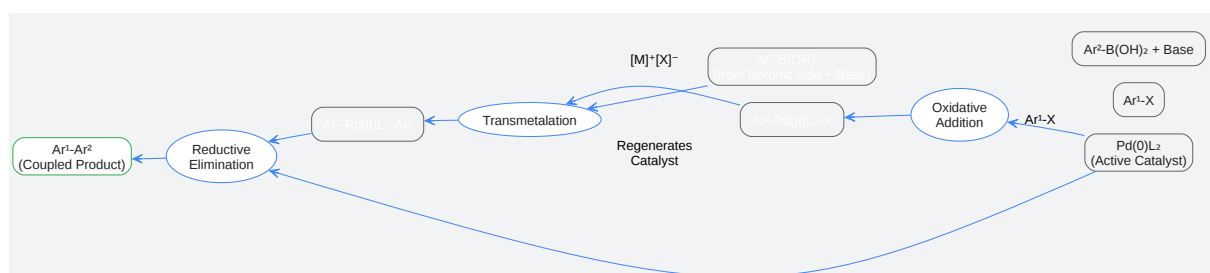
Mass spectrometry is used to confirm the molecular weight and elemental composition. Using techniques like electrospray ionization (ESI-MS), the molecule can be readily detected.^[13] In

negative ion mode, a prominent peak corresponding to the $[M-H]^-$ ion is expected at an m/z of approximately 221.14.[14] Predicted collision cross-section (CCS) data can further aid in structural confirmation.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **4-hexyloxyphenylboronic acid** lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing $C(sp^2)-C(sp^2)$ bonds, forming biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[15][16]

The causality behind its effectiveness stems from the boronic acid functional group. The reaction proceeds via a catalytic cycle involving a palladium complex. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as homocoupling of the boronic acid.



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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

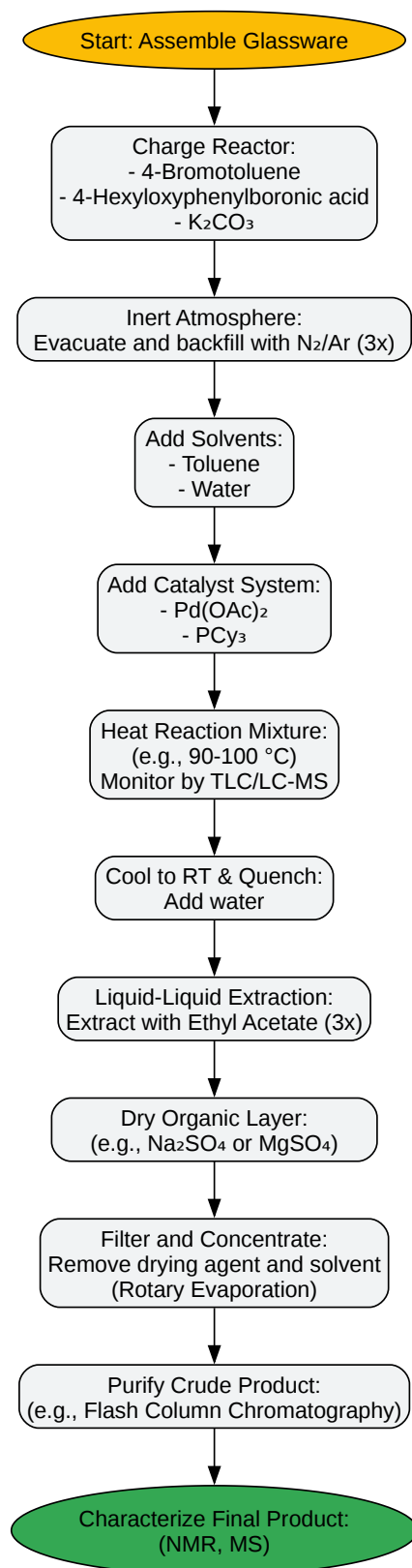
This protocol describes a self-validating system for the coupling of **4-hexyloxyphenylboronic acid** with an aryl bromide. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction proceeds to completion.

Objective: To synthesize 4-hexyloxy-4'-methylbiphenyl from **4-hexyloxyphenylboronic acid** and 4-bromotoluene.

Materials:

- **4-Hexyloxyphenylboronic acid** (1.2 eq)
- 4-Bromotoluene (1.0 eq)
- Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
- Tricyclohexylphosphine [PCy₃] (4 mol%)
- Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
- Toluene (solvent)
- Water (co-solvent)

Workflow Diagram:



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Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 eq), **4-hexyloxyphenylboronic acid** (1.2 eq), and potassium carbonate (3.0 eq).
- **Inerting:** Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Under a positive pressure of inert gas, add toluene and water (e.g., in a 4:1 ratio by volume) via syringe.
- **Catalyst Addition:** In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%) in a small amount of toluene. Add this catalyst solution to the main reaction flask via syringe.
- **Reaction:** Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction's progress should be monitored every 1-2 hours. The disappearance of the starting materials confirms completion.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.

- Safety Precautions: **4-Hexyloxyphenylboronic acid** is an irritant. It is known to cause skin, eye, and respiratory irritation.[1][5] Always handle this chemical inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][17][18] Avoid inhalation of dust and direct contact with skin and eyes.[9][17]
- Storage Conditions: To prevent degradation, especially due to its hygroscopic nature, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[9] For long-term stability, storage in a cool, dry place, such as a refrigerator or desiccator, is recommended.[8][9][19]

Conclusion

4-Hexyloxyphenylboronic acid is a high-value reagent for the modern organic chemist. Its well-defined physical properties, predictable reactivity in Suzuki-Miyaura coupling, and commercial availability make it a reliable building block for constructing complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, enables researchers to harness its full potential while ensuring safe and effective implementation in their synthetic endeavors.

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